![molecular formula C2H5Cl B3044140 Chloroethane-1,1,2,2-D4 CAS No. 25854-33-5](/img/structure/B3044140.png)
Chloroethane-1,1,2,2-D4
Overview
Description
Chloroethane-1,1,2,2-D4, also known as 2-Chloroethanol-1,1,2,2-d4, is a compound with the molecular formula ClCD2CD2OH . It has a molecular weight of 68.54 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Chloroethane-1,1,2,2-D4 is characterized by the presence of chlorine and deuterium (D) atoms . The molecule 1,2-dichloroethane, which is structurally similar, has been used as a prototype for studying conformational equilibrium in gas and in solution .
Chemical Reactions Analysis
Chloroethane-1,1,2,2-D4, like other chloroethanes, can undergo various chemical reactions. For instance, chloroethanes can participate in radical chain reactions, which involve initiation, propagation, and termination phases .
Safety and Hazards
When handling Chloroethane-1,1,2,2-D4, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, it is recommended to avoid dust formation and evacuate personnel to safe areas .
Future Directions
While specific future directions for Chloroethane-1,1,2,2-D4 are not mentioned in the available resources, the National Institute for Occupational Safety and Health (NIOSH) recommends handling chloroethanes as if they were human carcinogens . This suggests that future research could focus on further understanding the potential health effects of chloroethanes and developing safer handling procedures.
properties
IUPAC Name |
1-chloro-1,1,2,2-tetradeuterioethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D2,2D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-LNLMKGTHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroethane-1,1,2,2-D4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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